1,5-Dimethyl-1H-1,2,3-triazole
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Overview
Description
1,5-Dimethyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of two methyl groups at the 1 and 5 positions of the triazole ring distinguishes this compound from other triazole derivatives. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-1H-1,2,3-triazole can be synthesized through several methods. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) to yield the desired triazole derivative . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in polar solvents.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole compounds.
Scientific Research Applications
1,5-Dimethyl-1H-1,2,3-triazole has found numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-1,2,3-triazole varies depending on its application. In biological systems, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . The triazole ring can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the compound can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound without methyl substitutions.
1,4-Dimethyl-1H-1,2,3-triazole: A similar compound with methyl groups at the 1 and 4 positions.
1,5-Disubstituted-1H-1,2,3-triazoles: Compounds with various substituents at the 1 and 5 positions.
Uniqueness: 1,5-Dimethyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 5 positions can enhance its stability and alter its interaction with molecular targets compared to other triazole derivatives.
Properties
IUPAC Name |
1,5-dimethyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-3-5-6-7(4)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKDCMQRAKMBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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